molecular formula C12H11NO4 B8489984 Ethyl 3,4-dihydroxybenzylidenecyanoacetate

Ethyl 3,4-dihydroxybenzylidenecyanoacetate

Cat. No.: B8489984
M. Wt: 233.22 g/mol
InChI Key: RAHIHNWEZPLHGV-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydroxybenzylidenecyanoacetate is a chemical compound known for its role as an inhibitor of 12-lipoxygenase and 15-lipoxygenase. These enzymes are involved in the lipoxygenase pathway, which plays a significant role in various biological processes, including inflammation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dihydroxybenzylidenecyanoacetate typically involves the condensation of ethyl cyanoacetate with 3,4-dihydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4-dihydroxybenzylidenecyanoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ester or ether derivatives

Scientific Research Applications

Ethyl 3,4-dihydroxybenzylidenecyanoacetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydroxybenzylidenecyanoacetate involves the inhibition of 12-lipoxygenase and 15-lipoxygenase enzymes. These enzymes are responsible for the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 2-(1-thienyl)ethyl 3,4-dihydroxybenzylidenecyanoacetate
  • 3,4-Dioxy-benzylidencyanessigsaeure-aethylester

Comparison: this compound is unique due to its specific inhibitory effects on 12-lipoxygenase and 15-lipoxygenase. While similar compounds may also inhibit these enzymes, this compound has been shown to have a higher potency and selectivity, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9(7-13)5-8-3-4-10(14)11(15)6-8/h3-6,14-15H,2H2,1H3

InChI Key

RAHIHNWEZPLHGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC(=C(C=C1)O)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,4-dihydroxybenzaldehyde (2.0 g, 14.5 mmol) in ethanol (10 ml) were added ethyl cyanoacetate (1.6 g, 14.5 mmol) and piperidine (3 drops) and the resulting reaction was allowed to proceed for 20 hours at room temperature. Water was then added to the reaction mixture, and the precipitated crystalline was filtered off and recrystallized from ethanol-water to yield the titled compound (2.3 g, 9.9 mmol). Alternatively, the reaction may be conducted in a benzene solution under refluxing conditions. Compound Nos. 2 to 6 were provided in a similar manner.
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